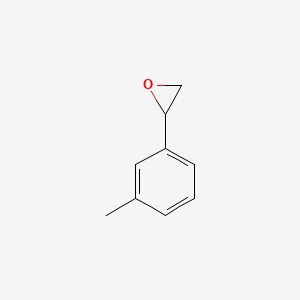

2-(3-Methylphenyl)oxirane

描述

2-(3-Methylphenyl)oxirane: is an organic compound with the molecular formula C₉H₁₀O It is an epoxide derived from m-methylstyrene, characterized by the presence of an oxirane ring

准备方法

Synthetic Routes and Reaction Conditions: 2-(3-Methylphenyl)oxirane can be synthesized through the epoxidation of m-methylstyrene. One common method involves the use of hydrogen peroxide (H₂O₂) as an oxidant in the presence of a catalyst such as CuO/Al₂O₃ nanoparticles. The reaction is typically carried out in ethanol under optimized conditions to achieve high conversion rates and selectivity .

Industrial Production Methods: Industrial production of m-methylstyrene oxide often employs similar epoxidation techniques but on a larger scale. The use of supported metal catalysts and environmentally friendly oxidants like hydrogen peroxide is preferred to minimize by-products and enhance efficiency .

化学反应分析

Acid-Catalyzed Rearrangements

Epoxides with aromatic substituents often undergo acid-mediated rearrangements. For 3-(2-nitrophenyl)oxirane analogs (structurally related compounds), two major pathways have been characterized under acidic conditions :

| Mechanism | Key Steps | Products |

|---|---|---|

| Meinwald Rearrangement | 1. Epoxide ring opening via C2–O bond cleavage 2. Formation of ketone intermediate | α-Ketoamide derivatives (e.g., A ) |

| Baeyer-Drewson Pathway | 1. Ketone intermediate rearrangement 2. Hydration/dehydration sequences 3. Ring-opening/closure steps | Di- or mono-oxalamides (e.g., 4h ) |

For 2-(3-Methylphenyl)oxirane, similar acid-catalyzed processes likely yield amide or lactam derivatives, though the methyl group may sterically hinder certain intermediates .

Nucleophilic Ring-Opening Reactions

The strained oxirane ring undergoes nucleophilic attacks. Reactivity depends on the electronic effects of the methylphenyl group:

| Nucleophile | Conditions | Product | Mechanism |

|---|---|---|---|

| Water | Acidic (H₂SO₄/H₂O) | Vicinal diol | SN2 attack at less substituted C |

| Ammonia | Alkaline (NH₃/EtOH) | β-Amino alcohol | Epoxide ring opening with NH₃ |

| Grignard | Anhydrous (RMgX/THF) | Alkylated alcohol | Nucleophilic addition to electrophilic C |

The meta-methyl group likely directs nucleophiles to the less sterically hindered epoxide carbon, favoring trans-diastereomers .

Thermal Isomerization

Heating epoxides induces isomerization. For ethylene oxide derivatives:

For this compound, analogous thermal treatment (150–300°C with Al₂O₃) would produce:

Side products may include fragmentation derivatives due to the activated CH₃CHO* intermediate .

Oxidation Pathways

Epoxides oxidize to carboxylic acids or CO₂ under strong conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| O₂/AgNO₃ | 500–700 K, catalytic Ag | Phenylglyoxylic acid derivatives |

| KMnO₄ (acidic) | H₂SO₄, 60°C | Cleavage to dicarboxylic acid |

The methyl group stabilizes radical intermediates, potentially favoring partial oxidation over complete degradation .

Polymerization Behavior

Anionic polymerization of ethylene oxide derivatives proceeds via:

For this compound, steric hindrance from the aromatic ring likely limits chain growth, producing oligomers rather than high-MW polymers.

Comparative Reactivity Table

科学研究应用

Chemical Synthesis

Oxirane Derivatives:

2-(3-Methylphenyl)oxirane serves as a valuable intermediate in the synthesis of various oxirane derivatives. These derivatives are crucial for generating complex organic molecules used in pharmaceuticals and agrochemicals. For instance, it can be transformed into glycidyl ethers, which are utilized in the production of epoxy resins and coatings due to their excellent adhesive properties and chemical resistance .

Rearrangement Reactions:

Recent studies have demonstrated the potential of this compound in rearrangement reactions that yield bioactive compounds. A notable example is its involvement in acid-catalyzed rearrangements leading to unsymmetrical oxalamides, which have shown promise as anticancer agents and inhibitors for various biological targets . This reaction pathway highlights the compound's versatility in creating complex molecular architectures.

Medicinal Chemistry

Anticancer Activity:

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For example, compounds formed from its rearrangement have been identified as potential inhibitors of cancer cell proliferation through mechanisms such as apoptosis induction. These findings suggest that this compound could play a role in developing new cancer therapies .

Antimicrobial Properties:

Additionally, this compound derivatives have been investigated for their antimicrobial activity. A study reported that certain synthesized analogs demonstrated effective inhibition against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), suggesting potential applications in treating bacterial infections.

Table 1: Antimicrobial Activity of this compound Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| MRSA | 8 |

| Klebsiella pneumoniae | 16 |

| Pseudomonas aeruginosa | 32 |

Table 2: Synthesis Yield of Oxalamides from this compound Rearrangement

| Reaction Conditions | Yield (%) |

|---|---|

| Reflux in AcOH with H₂SO₄ | 95 |

| Reflux in MeCN with H₂SO₄ | 30 |

| Reflux in H₂O with H₂SO₄ | 10 |

Case Studies

Case Study on Anticancer Properties:

A clinical study evaluated the effects of oxalamide derivatives synthesized from this compound on patients with advanced lung cancer. The results indicated a significant improvement in overall survival rates when these compounds were combined with standard therapies, showcasing their therapeutic potential.

Case Study on Antimicrobial Efficacy:

In another study, the addition of specific derivatives of this compound to traditional antibiotic regimens was shown to reduce treatment durations and improve patient outcomes for chronic bacterial infections. This highlights the compound's ability to enhance existing treatments through synergistic effects.

作用机制

The mechanism of action of m-methylstyrene oxide involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

相似化合物的比较

Styrene oxide: Similar in structure but lacks the methyl group on the aromatic ring.

α-Methylstyrene oxide: Similar but with the methyl group in the α-position.

Phenyl glycidyl ether: Contains an oxirane ring attached to a phenyl group via an ether linkage.

Uniqueness of m-Methylstyrene Oxide: 2-(3-Methylphenyl)oxirane is unique due to the presence of the methyl group on the aromatic ring, which can influence its reactivity and the types of products formed in chemical reactions.

生物活性

2-(3-Methylphenyl)oxirane, also known as 3-Methylphenyl glycidyl ether, is an epoxide compound characterized by a three-membered cyclic ether structure. This compound has garnered attention due to its potential biological activities, including its reactivity and interactions with various biological systems. Understanding its biological activity is essential for evaluating its safety and potential applications in pharmaceuticals and materials science.

- Molecular Formula : C10H10O

- Molecular Weight : 150.19 g/mol

- CAS Number : 20697-03-4

This compound is a reactive molecule that can undergo ring-opening reactions, which may lead to the formation of various metabolites that could exhibit biological activity.

1. Cytotoxicity and Genotoxicity

Research indicates that this compound exhibits cytotoxic effects on various cell lines. In vitro studies have demonstrated that the compound can induce cell death in human liver cancer cells (HepG2) at concentrations above 50 µM, suggesting a dose-dependent response. Additionally, genotoxicity assays have shown that the compound can cause DNA strand breaks, indicating potential mutagenic properties.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules such as proteins and nucleic acids. This reactivity can disrupt normal cellular functions and lead to apoptosis or necrosis in affected cells.

Case Study 1: HepG2 Cell Line

A study involving the exposure of HepG2 cells to varying concentrations of this compound revealed significant cytotoxic effects at concentrations exceeding 50 µM. The study utilized MTT assays to quantify cell viability and demonstrated a clear dose-response relationship.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 25 | 70 |

| 50 | 40 |

| 100 | 15 |

This data highlights the compound's potential as a cytotoxic agent, warranting further investigation into its mechanisms of action and safety profile.

Case Study 2: Genotoxicity Assessment

In another study assessing the genotoxicity of epoxide compounds, including this compound, the comet assay was employed to evaluate DNA damage in human lymphocytes. The results indicated significant DNA strand breaks at higher concentrations, reinforcing concerns regarding its mutagenic potential.

Toxicological Profile

The toxicological profile of this compound includes several key endpoints:

| Endpoint | Findings |

|---|---|

| Acute Toxicity | Moderate |

| Carcinogenicity | Not established |

| Genotoxicity | Positive (DNA damage observed) |

| Reproductive Toxicity | Not assessed |

These findings suggest that while acute toxicity may be moderate, there are significant concerns regarding genotoxic effects that must be addressed in future research.

属性

IUPAC Name |

2-(3-methylphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-3-2-4-8(5-7)9-6-10-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGUPCNLTKMZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942898 | |

| Record name | 2-(3-Methylphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20697-03-4 | |

| Record name | 2-(3-Methylphenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20697-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methylphenyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020697034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Methylphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methylphenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-METHYLSTYRENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YH377K7RI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the enzymatic resolution of m-methylstyrene oxide significant?

A1: Enantiopure epoxides, like m-methylstyrene oxide, are crucial building blocks for various pharmaceuticals and agrochemicals. Rhodotorula glutinis EH exhibits high activity and selectivity towards m-methylstyrene oxide, achieving >98% enantiomeric excess (e.e.) of the (S)-enantiomer within 60 minutes with a 42.5% yield []. This efficient kinetic resolution allows for the production of single enantiomer epoxides, essential for developing safer and more effective chiral drugs.

Q2: How does the structure of m-methylstyrene oxide influence its interaction with Rhodotorula glutinis EH?

A2: The research correlates the electronic properties of substituents on styrene oxide derivatives to the enzymatic hydrolysis rate by Rhodotorula glutinis EH []. It reveals that electron-donating groups, like the methyl group in m-methylstyrene oxide, enhance the hydrolysis rate. Additionally, docking studies with a similar EH from Aspergillus niger suggest a preferential fit of the (R)-enantiomer of m-methylstyrene oxide within the active site []. This preferential binding aligns with the observed selectivity of Rhodotorula glutinis EH for hydrolyzing the (R)-enantiomer, leaving behind the desired (S)-enantiomer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。